molecular formula C18H24N2O4 B1443656 tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate CAS No. 1251001-25-8

tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B1443656
CAS No.: 1251001-25-8
M. Wt: 332.4 g/mol
InChI Key: DGKHHKBWOLBQDP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e]oxazepine-5,4'-piperidine]-1'-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds. According to the fundamental principles of spiro compound nomenclature, the prefix "spiro" indicates the presence of two ring systems sharing a single common atom, designated as the spiro atom. The nomenclature system employs square brackets to denote the specific ring junction pattern, with the numbers indicating the positions of connection between the constituent ring systems.

The benzoxazepine component of the molecular framework represents a seven-membered heterocyclic ring system containing both oxygen and nitrogen heteroatoms fused to a benzene ring. The designation "benzo[e]oxazepine" specifically indicates the fusion pattern where the benzene ring is attached at the e-position, and the oxazepine ring contains oxygen at position 1 and nitrogen at position 4. The inclusion of "2-oxo" indicates the presence of a ketone functional group at the second carbon position of the oxazepine ring, while "2,3-dihydro-1H" specifies the degree of saturation and hydrogen positioning within the heterocyclic framework.

The piperidine component represents a six-membered saturated heterocyclic ring containing a single nitrogen atom. The notation "4'-piperidine" indicates that the spiro junction occurs at the fourth carbon position of the piperidine ring, with the prime notation distinguishing this ring system from the primary benzoxazepine framework. The carboxylate functionality is protected with a tert-butyl group, as indicated by the "tert-butyl" prefix and "1'-carboxylate" suffix, specifying attachment to the nitrogen atom of the piperidine ring.

The systematic classification of this compound places it within multiple overlapping chemical categories. As a spirocyclic compound, it belongs to the broader class of polycyclic organic molecules characterized by rings connected through a single shared atom. The presence of heteroatoms classifies it as a heterocyclic spiro compound, distinguishing it from purely carbocyclic spirocycles. The benzoxazepine component categorizes it within the azepine family of seven-membered nitrogen-containing heterocycles, while the piperidine moiety places it among saturated six-membered nitrogen heterocycles.

Molecular Formula and Weight Analysis

The molecular composition of tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e]oxazepine-5,4'-piperidine]-1'-carboxylate can be systematically analyzed through its constituent atomic components. Based on the structural framework and comparative analysis with related spiro[benzoxazepine-piperidine] derivatives documented in chemical databases, the compound exhibits a complex molecular formula that reflects its multi-ring architecture.

The carbon framework comprises the benzene ring contributing six carbon atoms, the oxazepine ring system contributing an additional carbon atom beyond the shared benzene carbons, the piperidine ring providing five additional carbon atoms, and the tert-butyl carboxylate protecting group contributing five more carbon atoms. The total carbon count typically ranges between 18-19 atoms depending on the specific substitution pattern and ring fusion geometry. The hydrogen atom distribution reflects the degree of saturation in each ring system, with the benzene ring contributing aromatic hydrogens, the partially saturated oxazepine and fully saturated piperidine rings contributing aliphatic hydrogens, and the tert-butyl group contributing nine additional hydrogen atoms.

The nitrogen content includes one nitrogen atom within the oxazepine ring system and one nitrogen atom within the piperidine ring, for a total of two nitrogen atoms per molecule. The oxygen content comprises the ketone oxygen in the oxazepine ring, the ether oxygen linking the benzene and oxazepine components, and two oxygen atoms associated with the carboxylate ester functionality, totaling four oxygen atoms. The molecular weight calculation based on standard atomic masses yields values in the range of 320-340 daltons, consistent with the complex multi-ring architecture and functional group substitution pattern.

Atomic Component Count Contribution to Molecular Weight
Carbon 18-19 216-228 daltons
Hydrogen 24-26 24-26 daltons
Nitrogen 2 28 daltons
Oxygen 4 64 daltons
Total Estimated 332-346 daltons

The precise molecular formula determination requires consideration of the specific stereochemical configuration and ring fusion pattern, which influences the exact number of hydrogen atoms present in the structure. Related compounds in the spiro[benzoxazepine-piperidine] family, such as those documented in medicinal chemistry literature, typically exhibit molecular weights in this calculated range.

Spirocyclic Architecture: Benzoxazepine-Piperidine Fusion

The spirocyclic architecture of tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e]oxazepine-5,4'-piperidine]-1'-carboxylate represents a sophisticated example of three-dimensional molecular design that creates unique spatial relationships between functional groups. The spiro junction serves as the central organizing principle of the molecular structure, connecting the benzoxazepine and piperidine ring systems through a single quaternary carbon atom that acts as the spiro center. This architectural motif imparts significant conformational rigidity to the overall molecular framework while maintaining distinct chemical environments for each ring system.

The benzoxazepine component contributes a seven-membered heterocyclic ring that incorporates both aromatic and aliphatic character through its fusion with the benzene ring. The positioning of the oxygen and nitrogen heteroatoms at the 1 and 4 positions respectively creates a specific electronic environment that influences the chemical reactivity and binding properties of the molecule. The presence of the ketone functionality at the 2-position introduces additional polarity and potential for hydrogen bonding interactions, while the partially saturated nature of the ring system provides conformational flexibility within the constraints of the ring structure.

The piperidine ring system contributes a fully saturated six-membered heterocycle that adopts chair conformations similar to cyclohexane but with modified electronic properties due to the nitrogen heteroatom. The attachment of the carboxylate protecting group to the piperidine nitrogen creates additional steric bulk and influences the preferred conformational states of the ring system. The spiro junction at the 4-position of the piperidine ring places this connection point in an axial or equatorial relationship depending on the chair conformation adopted, which has significant implications for the overall three-dimensional shape of the molecule.

The spatial relationship between the two ring systems creates a perpendicular or near-perpendicular arrangement that is characteristic of spirocyclic compounds. This geometric arrangement has several important consequences for the molecular properties. First, it prevents coplanar orientation of aromatic systems, which can reduce aggregation and improve solubility characteristics. Second, it creates distinct binding surfaces on opposite sides of the spiro junction, potentially allowing for simultaneous interaction with multiple binding sites on target molecules. Third, the rigid three-dimensional framework reduces conformational entropy, which can enhance binding affinity by reducing the entropic penalty associated with target binding.

The electronic properties of the spirocyclic architecture are influenced by the heteroatom distribution and functional group positioning. The oxygen atoms in the benzoxazepine system can act as hydrogen bond acceptors, while the nitrogen atoms can serve as both hydrogen bond acceptors and, depending on protonation state, as hydrogen bond donors. The ketone functionality provides additional polarity and hydrogen bonding capability, while the ester group introduces both steric bulk and potential for hydrolytic reactivity. The overall electronic distribution creates a molecule with distinct polar and non-polar regions, potentially facilitating interactions with both hydrophilic and lipophilic environments.

Stereochemical Considerations in Spiro Junction Configuration

The stereochemical properties of tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e]oxazepine-5,4'-piperidine]-1'-carboxylate arise primarily from the three-dimensional constraints imposed by the spiro junction and the conformational preferences of the constituent ring systems. Unlike many organic compounds where chirality arises from tetrahedral carbon centers with four different substituents, spirocyclic compounds can exhibit unique forms of chirality related to the overall molecular topology and the restricted rotation around the spiro center.

The spiro carbon atom itself does not constitute a traditional chiral center because it is shared between two ring systems and therefore does not have four distinct substituents in the conventional sense. However, the overall molecular architecture can still exhibit chirality when the two ring systems create an asymmetric three-dimensional arrangement. This type of chirality, known as axial chirality or conformational chirality, depends on the relative orientation of the ring systems and any substituents they carry. In the case of highly substituted spirocyclic compounds, the combination of ring conformations and substituent positions can create stable chiral configurations that resist rapid interconversion.

The benzoxazepine ring system contributes to the stereochemical complexity through its partially saturated nature and the presence of the ketone functionality. The seven-membered ring can adopt multiple conformational states, though the fusion with the benzene ring constrains the available conformations compared to a free seven-membered ring. The positioning of the ketone group and the degree of saturation in specific ring positions influences the preferred conformational ensemble of the benzoxazepine system. The heteroatom positioning also creates asymmetric electronic environments that can influence the stability of different conformational states.

The piperidine ring system contributes its own stereochemical considerations through the well-characterized chair conformation preferences of six-membered saturated rings. The attachment of the bulky tert-butyl carboxylate group to the nitrogen atom creates a significant steric influence that strongly favors conformations where this group occupies an equatorial position when possible. The spiro junction at the 4-position of the piperidine ring creates additional constraints that may force certain substituents into less favorable axial positions, depending on the overall molecular geometry.

The dynamic stereochemical behavior of the compound involves the interconversion between different conformational states through ring flipping and rotation around single bonds where possible. The energy barriers for these conformational changes determine whether the compound exists as a single conformational isomer, a rapidly equilibrating mixture of conformers, or separable conformational isomers. Computational studies on related spiro[benzoxazepine-piperidine] systems suggest that the energy barriers for major conformational changes are typically high enough to result in conformationally stable structures at ambient temperatures.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)13-6-4-5-7-14(13)19-15(21)12-23-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKHHKBWOLBQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes within cells.

Cellular Effects

The effects of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate on cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions result in the modulation of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are essential for the oxidative metabolism of xenobiotics. The compound’s involvement in these pathways can lead to changes in metabolic flux and alterations in metabolite levels.

Transport and Distribution

Within cells and tissues, tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

The subcellular localization of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is critical for its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its effective participation in cellular functions.

Biological Activity

Tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate (TBO-Piperidine) is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure combines elements of oxazepine and piperidine, which are known for various biological activities. This article explores the biological activity of TBO-Piperidine, summarizing available research findings, potential therapeutic applications, and structural comparisons with related compounds.

Chemical Structure and Properties

TBO-Piperidine has the following characteristics:

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1251001-25-8
  • IUPAC Name : this compound

The compound features a tert-butyl group and a carboxylic acid ester, contributing to its chemical reactivity and potential biological activity .

Anticonvulsant and Neuroactive Properties

Research on related spirocyclic compounds suggests that TBO-Piperidine may exhibit anticonvulsant properties. Spirocyclic oxazepines have been associated with neuroactive effects, making them candidates for further investigation in treating neurological disorders .

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial activity. The presence of the oxazepine ring is often linked to enhanced interactions with microbial targets, suggesting that TBO-Piperidine could possess similar properties .

Antidepressant Potential

Preliminary studies indicate that derivatives of oxazepine structures may exhibit antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

Synthesis and Evaluation

The synthesis of TBO-Piperidine typically involves multi-step organic reactions, requiring careful control of conditions to ensure high yield and purity. Evaluation of its biological activity involves:

  • In vitro assays to assess antimicrobial and anticonvulsant properties.
  • In vivo studies to evaluate neuroactive effects in animal models.
  • Mechanistic studies to understand interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their differentiating features:

Compound Name CAS No. Structural Differences Key Applications Similarity Score
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 693789-34-3 Benzo[b]oxazepine instead of benzo[e]oxazepine; no keto group at position 2 Intermediate for G protein-coupled receptor (GPCR) ligands 0.94
tert-Butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 1956334-48-7 Methoxy substituent at position 7 of the benzo[b]oxazepine ring Potential use in central nervous system (CNS) drug candidates 0.93
tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 1823272-51-0 Indoline core replaces benzooxazepine; hydroxyl group at position 5 Kinase inhibitor scaffold (e.g., JAK/STAT pathway) N/A
tert-Butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate 1192834-16-4 Pyrrolopyridine ring system; bromine substituent at position 5' Cross-coupling reactions in medicinal chemistry N/A
tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate 1253288-12-8 Boronate ester at position 5 for Suzuki-Miyaura coupling Prototype for PET radiotracer synthesis N/A

Key Observations:

Ring System Variations: The benzo[e]oxazepine core in the target compound distinguishes it from benzo[b]oxazepine analogs, altering electronic properties and steric interactions .

Substituent Effects :

  • Methoxy or bromine groups (e.g., 1956334-48-7, 1192834-16-4) modify solubility and reactivity, enabling diversification via cross-coupling .
  • Boronate esters (e.g., 1253288-12-8) expand utility in bioconjugation and radiopharmaceutical synthesis .

Safety and Handling: Similar compounds (e.g., tert-butyl spiro-isoquinoline-piperidine derivatives) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Limited ecological and decomposition data are reported for most analogs, necessitating precautionary handling .

Synthetic Utility :

  • The Boc group in all listed compounds facilitates deprotection under acidic conditions, enabling modular synthesis of amine-containing drug candidates .

Preparation Methods

Rhodium-Catalyzed Hydrofunctionalization

A highly efficient method for synthesizing benzofused seven-membered heterocycles such as 1,4-benzo[e]oxazepines involves rhodium-catalyzed hydroamination or hydrofunctionalization of internal alkynes or allenes. This approach allows for the construction of the benzoxazepine ring in good to excellent yields with potential for enantioselective synthesis using chiral ligands.

  • Reaction Conditions:
    • Rhodium catalyst system with chiral phosphine ligands (e.g., (R)-DTBM-Garphos)
    • Brønsted acid co-catalyst such as PPTS (pKa ~5.21) or chloroacetic acid
    • Solvent: Dichloromethane (DCM) or similar
    • Temperature: Typically low to ambient temperatures
  • Outcomes:
    • High yields (up to 80%)
    • Excellent enantioselectivities (up to 95:5 enantiomeric ratio)
    • Formation of 3-vinyl derivatives that can be further elaborated to the spirocyclic target
  • Example: Hydroamination of (aminomethyl)anilines with tosylated allenes yielded benzoxazepines that serve as precursors for spirocyclization steps.

Ester Reduction and Functional Group Manipulation

Following ring construction, ester groups can be selectively reduced or transformed to set the stage for spirocyclization.

  • Typical Procedure:
    • Ester substrates dissolved in DCM at −78 °C
    • Addition of reducing agents such as sodium borohydride derivatives or other hydride sources
    • Quenching with methanol and aqueous Rochelle salt solution
    • Extraction and purification by silica gel chromatography using hexanes/ethyl acetate gradients
  • This step ensures the formation of intermediates with free hydroxyl or amine groups necessary for ring closure.

Spirocyclization via Intramolecular Nucleophilic Attack

The spirocyclic framework is formed by intramolecular cyclization where a nucleophilic nitrogen attacks an electrophilic carbonyl or activated position on the benzoxazepine ring system.

  • This step may be facilitated by base or acid catalysis depending on the substrate's nature.
  • The reaction is typically performed under mild conditions to avoid decomposition of sensitive functional groups.
  • The spiro center formation is stereochemically controlled by the substituents and reaction conditions.

Installation of tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is introduced to the nitrogen atom to increase compound stability and aid in purification.

  • Common Reagents:
    • Di-tert-butyl dicarbonate (Boc2O)
    • Base such as triethylamine or sodium bicarbonate
  • Conditions:
    • Room temperature or slightly elevated temperatures
    • Solvent: Dichloromethane or acetonitrile
  • This step is usually performed after the spiro ring formation to protect the nitrogen in the final product.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Outcome / Notes
1 Rhodium-catalyzed hydroamination Rh catalyst, chiral ligand, PPTS DCM, low to ambient temperature Formation of benzoxazepine core with vinyl substituent
2 Ester reduction Hydride reducing agent, MeOH quench −78 °C to room temperature Conversion of ester to alcohol or acid intermediates
3 Spirocyclization Acid/base catalysis Mild conditions Intramolecular cyclization forming spiro center
4 Boc protection Boc2O, base Room temperature Protection of nitrogen as tert-butyl carbamate

Detailed Research Findings and Notes

  • The rhodium-catalyzed hydroamination method is notable for its high enantioselectivity and yield, making it a preferred route for constructing the benzoxazepine core with stereochemical control.
  • Ester reduction at low temperature ensures selective transformation without affecting other sensitive groups, critical for maintaining the integrity of the spirocyclic framework.
  • Spirocyclization is a pivotal step that defines the unique bicyclic architecture of the compound. Control over this step influences the stereochemistry and biological activity of the final molecule.
  • The tert-butyl carbamate group serves both as a protecting group and a solubility enhancer, facilitating downstream applications and handling.
  • Patent literature indicates related spirocyclic benzoxazepine derivatives are synthesized using similar strategies involving nitrile intermediates and cyclization steps, underscoring the robustness of this synthetic approach.

Q & A

Basic Questions

Q. What is the molecular structure of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate, and how are its key functional groups characterized?

  • Answer : The compound features a spirocyclic architecture combining a benzooxazepine ring and a piperidine moiety. The tert-butyl carbamate group at the 1'-position is a common protective group for amines. Key functional groups include the lactam (2-oxo group in the dihydrobenzooxazepine) and the spiro junction, which imposes conformational constraints. Structural confirmation requires NMR (¹H/¹³C), IR (for lactam C=O stretch ~1680 cm⁻¹), and mass spectrometry (to verify molecular weight) . X-ray crystallography (as seen in analogous spiro compounds) can resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Based on analogous tert-butyl spiro compounds, the following precautions apply:

  • GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Storage : In airtight containers, away from ignition sources, at 2–8°C .

Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?

  • Answer : Two primary strategies are observed in related spiro systems:

  • Multi-step cyclization : Lactam formation via intramolecular amidation of precursor amines, followed by tert-butyl carbamate protection .
  • Spiroannulation : Use of Pd-catalyzed reductive cyclization (e.g., nitroarene intermediates) or acid-mediated ring closure . Yields depend on solvent polarity (DMF or THF) and temperature control (0–25°C) .

Advanced Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Answer : Yield optimization involves:

  • Stepwise monitoring : Use TLC/HPLC to track intermediates and minimize side reactions (e.g., over-oxidation of lactams).
  • Protecting group strategy : Tert-butyl carbamate (Boc) protection reduces amine side reactions but requires careful deprotection (e.g., TFA in DCM) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require dilution to prevent oligomerization .
  • Catalyst screening : Pd or Cu catalysts improve spiroannulation efficiency, with formic acid derivatives as CO surrogates in reductive steps .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

  • Answer : Contradictory solubility data (e.g., DMSO vs. DMF) can arise from impurities or hydration states. Resolution methods include:

  • DSC/TGA : Assess crystalline vs. amorphous forms affecting solubility .
  • NMR solubility assays : Titrate solvent ratios (e.g., CDCl₃:DMSO-d₆) to quantify saturation points.
  • Hansen Solubility Parameters : Compare experimental solubility with computational predictions (e.g., using PubChem data) .

Q. How should researchers address challenges in confirming the stereochemical integrity of the spiro junction?

  • Answer : Spiro stereochemistry is prone to epimerization under basic/acidic conditions. Mitigation strategies:

  • Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers .
  • Vibrational CD (VCD) : Detects subtle conformational changes in the spiro center .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Control experiments : Re-synthesize under varying pH/temperature to test stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate

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